2-Decaprenyl-6-methoxy-1,4-benzoquinone
Description
Properties
Molecular Formula |
C57H86O3 |
|---|---|
Molecular Weight |
819.3 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C57H86O3/c1-44(2)22-13-23-45(3)24-14-25-46(4)26-15-27-47(5)28-16-29-48(6)30-17-31-49(7)32-18-33-50(8)34-19-35-51(9)36-20-37-52(10)38-21-39-53(11)40-41-54-42-55(58)43-56(60-12)57(54)59/h22,24,26,28,30,32,34,36,38,40,42-43H,13-21,23,25,27,29,31,33,35,37,39,41H2,1-12H3/b45-24+,46-26+,47-28+,48-30+,49-32+,50-34+,51-36+,52-38+,53-40+ |
InChI Key |
POYJNCVGTDCCPK-RDSVHMIISA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC(=O)C=C(C1=O)OC)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Metabolic Transformations and Role in Ubiquinone Biosynthesis Cascade
Conversion of 2-Decaprenyl-6-methoxy-1,4-benzoquinone/quinol (DDMQ/DDMQH2) to Demethylated Ubiquinone (DMQ/DMQH2)
The initial modification of the this compound ring structure is a critical methylation event that sets the stage for subsequent maturation steps. This conversion involves the reduced hydroquinone (B1673460) form of the substrate, DDMQH2.
C-Methylation Catalyzed by Coenzyme Q5 Methyltransferase (COQ5/UbiE)
The conversion of 2-decaprenyl-6-methoxy-1,4-benzoquinol (DDMQH2) to 2-decaprenyl-3-methyl-6-methoxy-1,4-benzoquinol (demethoxy-ubiquinone or DMQH2) is catalyzed by the enzyme Coenzyme Q5 methyltransferase (COQ5) in eukaryotes and its homolog UbiE in prokaryotes. nih.govplos.orgnih.govmdpi.comnih.gov This enzyme facilitates the only C-methylation step in the entire ubiquinone biosynthesis pathway. nih.gov The reaction is dependent on S-adenosyl-L-methionine (SAM or AdoMet), which serves as the methyl group donor. plos.orgnih.gov
The catalytic mechanism involves the transfer of a methyl group from SAM to the C2 position of the benzoquinone ring of DDMQH2. nih.gov Structural and biochemical studies of the yeast homolog, Coq5, suggest a catalytic mechanism where specific amino acid residues, such as Arg201, act as a general base to initiate the reaction. This C-methylation is a crucial step; in E. coli, mutations in the ubiE gene lead to the accumulation of the precursor DDMQ. plos.org
Substrate Specificity and Interconversion between Quinone and Quinol Forms
The COQ5/UbiE enzyme demonstrates a clear specificity for the reduced hydroquinone (quinol) form of its substrate, DDMQH2, over the oxidized quinone form (DDMQ). plos.org This preference is rooted in the chemical principles of electrophilic aromatic substitution; the electron-rich nature of the hydroquinone ring facilitates the electrophilic attack by the methyl group from SAM.
To ensure the substrate is in its required reduced state, the cellular environment plays a supportive role. It is hypothesized that NADH helps maintain the quinone head group in its reduced form, thereby enhancing the efficiency of the methylation reaction. The continuous interconversion between the quinone (oxidized) and quinol (reduced) states is a fundamental aspect of the bioenergetic function of the entire CoQ pool.
Subsequent Hydroxylation and Methylation Steps in Ubiquinone Maturation (e.g., COQ7/UbiF, UbiG)
Following the initial C-methylation that produces DMQH2, the molecule undergoes two final modifications to become mature ubiquinone. These steps are catalyzed by a hydroxylase and another methyltransferase.
The next step in the pathway is the C6-hydroxylation of demethoxy-ubiquinone (DMQ). This reaction is catalyzed by COQ7 in eukaryotes and its functional analog, UbiF, in prokaryotes. Interestingly, while they perform the same function, the enzymes are structurally different; eukaryotic COQ7 is a di-iron carboxylate hydroxylase, whereas prokaryotic UbiF is believed to be a flavin-dependent monooxygenase. The hydroxylation reaction utilizes molecular oxygen (O₂) as a source for the hydroxyl group. In eukaryotes, the activity of COQ7 is complex and appears to be regulated, in part, by phosphorylation.
The final step in the biosynthesis is the O-methylation of the newly added C6-hydroxyl group. This reaction is carried out by the enzyme COQ3 in eukaryotes and its homolog UbiG in prokaryotes. This O-methyltransferase also utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, completing the synthesis of ubiquinone (Coenzyme Q).
Enzymatic Mechanisms and Structure Function Relationships
Catalytic Mechanisms of Key Methyltransferases (e.g., COQ5/UbiE)
The C-methylation of the benzoquinone ring is a crucial step in the CoQ biosynthetic pathway. nih.govnih.gov This reaction is catalyzed by the COQ5 enzyme in eukaryotes and its homolog, UbiE, in prokaryotes. nih.govmdpi.comnih.gov These enzymes are responsible for the sole C-methylation event in the pathway, converting 2-methoxy-6-polyprenyl-1,4-benzoquinone (DDMQH2) into 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone (DMQH2). ustc.edu.cnnih.govwikipedia.org
COQ5 and UbiE are S-adenosylmethionine (SAM)-dependent methyltransferases (SAM-MTases). ustc.edu.cnwikipedia.orgplos.org They utilize SAM as the methyl donor to transfer a methyl group to the C5 position of the DDMQH2 ring. nih.govnih.gov This enzymatic methylation is a specific and vital process for producing bioactive compounds. plos.orgplos.org The reaction is an electrophilic aromatic substitution, which is thought to be enhanced when the quinone head group is in its reduced (quinol) state. nih.gov While the core reaction depends on SAM, some in vitro assays have shown that NADH can enhance the C2-methylation, likely by helping to maintain the substrate in the necessary reduced form. nih.gov The coding sequences for both COQ5 and its E. coli homolog UbiE contain motifs characteristic of a wide array of SAM-dependent methyltransferases. nih.govnih.gov
Structural analyses of the COQ5 enzyme reveal a binding pocket and an entrance tunnel for its substrate, DDMQH2. ustc.edu.cnnih.gov The active site is designed for the specific binding of both the SAM cofactor and the benzoquinone substrate. ustc.edu.cn In the proposed catalytic mechanism for yeast Coq5, the amino acid residue Arg201 is thought to act as a general base, initiating the reaction with the assistance of a water molecule. ustc.edu.cnnih.gov This water molecule deprotonates the C5 atom of the DDMQH2 substrate. wikipedia.org Another key residue, Asn202, forms a hydrogen bond with the hydroxyl group on the C4 atom of the substrate, which helps to stabilize the resulting anion. wikipedia.org The negative charge is then delocalized across the π bond system, stabilizing the C5 anion for the subsequent methyl transfer from SAM. wikipedia.org The binding of SAM induces slight conformational changes in the active site, pulling the side chains of residues Asn179 and Asn202 toward the active-site pocket, which is crucial for catalytic activity. ustc.edu.cn
Hydroxylase Enzyme Activities Associated with Ring Modifications (e.g., UbiH, Coq6, Coq7)
Multiple hydroxylation steps are required to decorate the benzoquinone ring during CoQ biosynthesis. These reactions are catalyzed by a group of hydroxylase enzymes, which exhibit distinct functions and specificities. In eukaryotes, these enzymes include COQ6 and COQ7, while prokaryotes utilize homologs like UbiH. mdpi.comebi.ac.uk
UbiH: In prokaryotes such as E. coli, UbiH functions as a FAD-dependent monooxygenase that hydroxylates the C1 position of the ring. nih.govnih.gov Eukaryotes possess a single homolog in this subfamily, COQ6, which can complement the function of UbiH. ebi.ac.ukebi.ac.uk
Coq6: This FAD-dependent monooxygenase is essential for CoQ biosynthesis and is primarily responsible for the C5-hydroxylation of the benzoquinone ring precursor. nih.govplos.orggenecards.org In humans, COQ6 catalyzes the hydroxylation of 4-hydroxy-3-(all-trans-decaprenyl)benzoic acid and also the C1-hydroxylation of 2-methoxy-6-(all-trans-decaprenyl)phenol. uniprot.org The required electrons for its catalytic activity are supplied by a system involving a ferredoxin (FDX2) and a ferredoxin reductase (FDXR). uniprot.org Interestingly, in Saccharomyces cerevisiae, Coq6 has been shown to be a rare example of a flavin monooxygenase that can act on two different carbon atoms, catalyzing both C5-hydroxylation and C4-deamination when para-aminobenzoic acid is used as a precursor. nih.gov
Coq7: This enzyme, a member of the di-iron carboxylate enzyme class, catalyzes the penultimate step in CoQ biosynthesis: the C6-hydroxylation of demethoxyubiquinone (DMQ). nih.govnih.govbiorxiv.org Its activity is crucial and depends on the presence of iron at its active site. biorxiv.org The function of COQ7 can be inhibited by manganese, which is thought to displace the iron in the active site, leading to reduced CoQ production. nih.govciteab.com
| Enzyme | Family | Primary Function | Cofactor/Prosthetic Group | Organism Example |
|---|---|---|---|---|
| UbiH | FAD-dependent monooxygenase | C1-Hydroxylation | FAD | E. coli |
| Coq6 | FAD-dependent monooxygenase | C5-Hydroxylation; C1-Hydroxylation | FAD | Eukaryotes (e.g., Humans, Yeast) |
| Coq7 | Di-iron carboxylate hydroxylase | C6-Hydroxylation | Di-iron center | Eukaryotes (e.g., Humans, Mice) |
Structural Biology of Associated Biosynthetic Enzymes (e.g., Coq5 Crystal Structures)
The three-dimensional structures of the enzymes involved in CoQ biosynthesis are fundamental to understanding their function. The crystal structure of the C-methyltransferase Coq5 from Saccharomyces cerevisiae has been determined, providing significant insights into its catalytic mechanism. ustc.edu.cnnih.gov
The crystal structures of yeast Coq5 have been resolved in both its apo form (without a bound ligand) at 2.2 Å resolution and in its SAM-bound form at 2.4 Å resolution. ustc.edu.cnnih.gov These structures reveal that Coq5 exists as a dimer in solution. ustc.edu.cnnih.gov Each subunit of the dimer contains a core domain with a typical class I SAM-methyltransferase fold, often referred to as a Rossmann-like fold. ustc.edu.cnnih.gov Beyond this core, two minor structural variations contribute to the dimer interface and are believed to be involved in substrate recognition. ustc.edu.cnnih.gov The binding of the SAM cofactor occurs in a deeply buried active-site cleft, and this binding event slightly increases the dimeric interface, suggesting that dimerization is necessary for the enzyme's activity. ustc.edu.cn Structure-based computational simulations have successfully identified the substrate binding pocket and a tunnel through which the substrate enters the active site. ustc.edu.cnnih.gov
| Enzyme | Organism | Structural Feature | Resolution | PDB ID |
|---|---|---|---|---|
| Coq5 (Apo form) | S. cerevisiae | Dimeric, Class I SAM-MTase fold | 2.2 Å | 4OBX |
| Coq5 (SAM-bound) | S. cerevisiae | Dimeric, conformational changes upon SAM binding | 2.4 Å | 4OBW |
Compound Name Reference Table
| Abbreviation/Common Name | Systematic Name |
|---|---|
| 2-Decaprenyl-6-methoxy-1,4-benzoquinone | 2-(3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-3-methoxy-1,4-benzoquinone |
| Coenzyme Q (CoQ) / Ubiquinone | 2,3-dimethoxy-5-methyl-6-polyprenyl-1,4-benzoquinone |
| DDMQH2 | 2-methoxy-6-polyprenyl-1,4-benzoquinol |
| DMQH2 | 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinol |
| SAM / AdoMet | S-Adenosylmethionine |
| 4-HP6 | 3-hexaprenyl-4-hydroxyphenol |
| 4-HB | 4-hydroxybenzoic acid |
| pABA | para-aminobenzoic acid |
Genetic Basis and Regulation of 2 Decaprenyl 6 Methoxy 1,4 Benzoquinone Metabolism
Identification and Characterization of Genes Encoding Biosynthetic Enzymes (e.g., ubi and COQ genes)
The enzymatic conversion of 2-decaprenyl-6-methoxy-1,4-benzoquinone is a crucial methylation step in the biosynthesis of coenzyme Q10. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. The genes encoding this enzyme have been identified and characterized in both prokaryotes and eukaryotes.
In prokaryotes, such as Escherichia coli, the gene responsible for this methylation is ubiE . The UbiE protein is a bifunctional enzyme that acts as a C-methyltransferase. It is required for the conversion of 2-polyprenyl-6-methoxy-1,4-benzoquinone to 2-polyprenyl-3-methyl-6-methoxy-1,4-benzoquinol uniprot.org. In addition to its role in ubiquinone (CoQ) biosynthesis, UbiE is also involved in the final methylation step of menaquinone (vitamin K2) synthesis nih.gov.
In eukaryotes, the homologous gene is designated as COQ5 . In the yeast Saccharomyces cerevisiae, the Coq5 protein has been established as the methyltransferase that converts 2-methoxy-6-polyprenyl-1,4-benzoquinone intermediates into their methylated products mssm.edu. The human ortholog, also named COQ5, performs the same function, catalyzing the conversion of 2-decaprenyl-6-methoxy-1,4-benzoquinol (DDMQH2) to 2-decaprenyl-3-methyl-6-methoxy-1,4-benzoquinol (DMQH2) genecards.orguniprot.orguniprot.org. The COQ5 enzyme is a component of a multi-subunit complex known as the CoQ synthome, which is located on the matrix face of the inner mitochondrial membrane researchgate.netescholarship.org.
| Organism Type | Gene | Enzyme | Substrate | Product |
|---|---|---|---|---|
| Prokaryotes (e.g., E. coli) | ubiE | Ubiquinone/menaquinone biosynthesis C-methyltransferase | 2-polyprenyl-6-methoxy-1,4-benzoquinol | 2-polyprenyl-3-methyl-6-methoxy-1,4-benzoquinol |
| Eukaryotes (e.g., S. cerevisiae, Humans) | COQ5 | 2-methoxy-6-polyprenyl-1,4-benzoquinol methylase | 2-decaprenyl-6-methoxy-1,4-benzoquinol | 2-decaprenyl-3-methyl-6-methoxy-1,4-benzoquinol |
Transcriptional and Post-Transcriptional Regulation of Gene Expression
The expression of the genes involved in the metabolism of this compound is tightly regulated to meet the cell's metabolic needs for coenzyme Q. This regulation occurs at both the transcriptional and post-transcriptional levels.
In S. cerevisiae, the expression of the COQ5 gene is influenced by the carbon source available to the cells researchgate.netnih.gov. Its expression is regulated by the Hap2p , a subunit of the heme activated-glucose repressed CCAAT-binding complex (HAP complex), which is a global regulator of respiratory gene expression nih.gov. Conversely, the transcription of COQ5 is downregulated by Mig1p , a transcription factor involved in glucose repression nih.gov. This indicates that the synthesis of the Coq5 enzyme is increased when cells are grown on non-fermentable carbon sources, which require respiratory activity.
In E. coli, the expression of genes in the ubiquinone biosynthetic pathway is also subject to environmental cues. For instance, the expression of the ubiG gene, which encodes another methyltransferase in the pathway, is higher under aerobic conditions and is subject to catabolite repression by glucose nih.gov. This regulation is mediated by the cyclic AMP receptor protein-cyclic AMP (CRP-cAMP) complex, which positively modulates ubiG gene transcription nih.gov. While direct regulatory studies on ubiE are less detailed in the available literature, it is part of the coordinated expression of the ubi gene cluster.
| Gene | Organism | Regulatory Factor | Effect on Expression | Condition |
|---|---|---|---|---|
| COQ5 | S. cerevisiae | Hap2p (HAP complex) | Activation | Growth on non-fermentable carbon sources |
| COQ5 | S. cerevisiae | Mig1p | Repression | Presence of glucose |
| ubiG (related pathway gene) | E. coli | CRP-cAMP complex | Activation | Aerobic conditions, absence of glucose |
Impact of Genetic Mutations on Biosynthetic Pathway Flux and Intermediate Accumulation
Mutations in the genes encoding the biosynthetic enzymes that act on this compound have a direct and significant impact on the flux of the coenzyme Q biosynthetic pathway. These genetic defects can lead to a blockage in the pathway, resulting in the accumulation of the substrate for the affected enzyme.
In E. coli, mutations in the ubiE gene lead to a deficiency in ubiquinone synthesis. Strains carrying a ubiE mutation are unable to catalyze the C-methylation of 2-polyprenyl-6-methoxy-1,4-benzoquinone. As a direct consequence, this intermediate accumulates in the cell nih.gov. These mutants are typically unable to grow on non-fermentable carbon sources like succinate, which require a functional respiratory chain .
| Gene Mutation | Organism | Biochemical Consequence | Phenotypic Impact |
|---|---|---|---|
| ubiE | E. coli | Accumulation of 2-polyprenyl-6-methoxy-1,4-benzoquinone | Inability to grow on non-fermentable carbon sources (e.g., succinate) |
| COQ5 | Eukaryotes (e.g., S. cerevisiae, Humans) | Block in the conversion of 2-decaprenyl-6-methoxy-1,4-benzoquinol; CoQ10 deficiency | Impaired mitochondrial respiration; Primary coenzyme Q10 deficiency |
Comparative Biochemistry and Phylogeny of Associated Pathways
Occurrence and Variations in Prokaryotic Systems (e.g., Escherichia coli, Rhodobacter sphaeroides, Corynebacterium glutamicum)
In prokaryotes, particularly Proteobacteria, ubiquinone is a crucial component for aerobic respiration. The biosynthesis has been most extensively studied in Escherichia coli, which synthesizes ubiquinone-8 (UQ-8), a variant with an eight-isoprene-unit side chain. The corresponding intermediate in this pathway is 2-octaprenyl-6-methoxy-1,4-benzoquinone.
Escherichia coli : The UQ-8 biosynthesis in E. coli is a well-defined aerobic process involving a series of enzymes encoded by the ubi gene cluster. The pathway begins with chorismate and culminates in UQ-8 through sequential prenylation, decarboxylation, hydroxylations, and methylations of a 4-hydroxybenzoic acid (4-HB) headgroup. Mutants deficient in the ubiF gene have been shown to accumulate the precursor 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinone, while mutants in the ubiE gene accumulate 2-octaprenyl-6-methoxy-1,4-benzoquinone, confirming the roles of these enzymes in C-hydroxylation and C-methylation, respectively uniprot.orgkegg.jpnih.gov. The hydroxylation steps are of particular interest; E. coli employs three distinct flavin monooxygenases (FMOs)—UbiI, UbiH, and UbiF—to hydroxylate positions C5, C1, and C6 of the benzene ring, respectively nih.gov.
Rhodobacter sphaeroides : This alphaproteobacterium also synthesizes ubiquinone, and its pathway shows both similarities and differences compared to E. coli. For instance, 2-decaprenyl-6-methoxyphenol (B1264369) has been identified as a biosynthetic precursor of ubiquinones in the related species Rhodospirillum rubrum doaj.org. A key variation lies in the hydroxylation enzymes. While R. sphaeroides possesses homologs to the E. coli Ubi enzymes, some bacteria have evolved different strategies. For example, Rhodospirillum rubrum uses an enzyme named UbiL to hydroxylate two positions on the aromatic ring, demonstrating a more versatile enzymatic function compared to the highly specific hydroxylases in E. coli tottori-u.ac.jp.
Corynebacterium glutamicum : This Gram-positive bacterium is notable because it does not naturally synthesize ubiquinone; its respiratory chain primarily utilizes menaquinone wikipedia.org. However, C. glutamicum has been successfully engineered to produce Coenzyme Q10 for industrial applications. This was achieved by introducing the necessary biosynthetic genes from E. coli (ubiA, ubiD, ubiX, ubiI, ubiB, ubiG, ubiH, ubiE, ubiF) and a gene for decaprenyl diphosphate (B83284) synthase (ddsA) to produce the 10-unit side chain wikipedia.orgnih.gov. The successful production of CoQ10 in this organism underscores the modularity of the pathway and confirms that the intermediates, including 2-decaprenyl-6-methoxy-1,4-benzoquinone, are generated via the heterologous enzyme cascade.
Interactive Data Table: Key Enzymes in Prokaryotic Ubiquinone Biosynthesis
| Organism | Key Enzyme/Gene | Function | Intermediate Processed |
| Escherichia coli | UbiF | C6-Hydroxylation | 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol |
| UbiE | C5-Methylation | 2-octaprenyl-6-methoxy-1,4-benzoquinol | |
| UbiH | C1-Hydroxylation | 2-octaprenyl-6-methoxyphenol | |
| Rhodobacter sphaeroides | Homologs of Ubi enzymes | General ubiquinone synthesis | Polyprenyl-methoxyphenol derivatives |
| Corynebacterium glutamicum | (none native) | Engineered with E. coliubi genes for CoQ10 production | Polyprenyl-methoxyphenol derivatives |
Occurrence and Variations in Eukaryotic Systems (e.g., Saccharomyces cerevisiae, Schizosaccharomyces pombe, Fungi, Homo sapiens, Plants)
In eukaryotes, ubiquinone biosynthesis occurs in the mitochondria and is carried out by a suite of proteins encoded by nuclear genes, often referred to as COQ genes. These enzymes are thought to assemble into a multi-protein complex on the matrix face of the inner mitochondrial membrane tandfonline.complos.org.
Saccharomyces cerevisiae : The budding yeast S. cerevisiae is a primary model for eukaryotic CoQ biosynthesis. It produces CoQ6, which has a six-isoprene unit side chain. The pathway involves at least nine COQ gene products (COQ1-COQ9) tottori-u.ac.jp. The intermediate analogous to the subject compound is 2-hexaprenyl-6-methoxy-1,4-benzoquinone researchgate.netuniprot.org. Studies in S. cerevisiae have shown that 5-demethoxyubiquinone-6 (another name for the subsequent intermediate) is a direct precursor to ubiquinone-6, confirming the pathway's progression uniprot.org.
Schizosaccharomyces pombe : The fission yeast S. pombe predominantly synthesizes CoQ10, the same form found in humans tottori-u.ac.jpplos.org. Its biosynthetic pathway requires at least ten genes (dps1, dlp1, ppt1, and coq3–coq9) plos.org. A key difference from S. cerevisiae is the enzyme that synthesizes the polyprenyl side chain; in S. pombe it is a heteromer (Dps1 and Dlp1), whereas in S. cerevisiae it is a homomer (Coq1) tottori-u.ac.jp. The subsequent modification of the benzoquinone ring follows a similar pattern of hydroxylations and methylations, involving a cascade of Coq proteins to produce CoQ10 nih.govtottori-u.ac.jp.
Fungi : Various fungal species produce ubiquinones with different side-chain lengths. For instance, Aspergillus flavus has been found to contain intermediates such as 6-methoxy-2-decaprenyl-1,4-benzoquinone, which acts as a precursor to ubiquinone-10 uniprot.org. This indicates that the core pathway involving 2-polyprenyl-6-methoxy-1,4-benzoquinone intermediates is conserved across different fungi, with the primary variation being the length of the polyprenyl tail attached to the benzoquinone head group uniprot.org.
Homo sapiens : Humans synthesize Coenzyme Q10, and this compound is a confirmed human metabolite and an intermediate in this pathway. The human pathway relies on a set of COQ proteins (orthologs of the yeast enzymes) to carry out the modifications of the 4-hydroxybenzoate ring after its prenylation with a decaprenyl side chain. Deficiencies in these enzymes due to genetic mutations can lead to primary CoQ10 deficiency, a clinically significant mitochondrial disease.
Plants : Plants also produce ubiquinone, typically UQ-9 and UQ-10, which functions in the mitochondrial respiratory chain. The plant biosynthetic pathway shares the core steps seen in other eukaryotes, including the formation of a 4-hydroxybenzoate (4HB) ring precursor and its subsequent prenylation and modification. However, unlike yeast and animals which derive 4HB from tyrosine, plants can synthesize it from either tyrosine or chorismate. The subsequent enzymatic steps leading to the final ubiquinone product are catalyzed by a series of enzymes homologous to the COQ proteins found in yeast and humans.
Interactive Data Table: Ubiquinone Variants and Key Pathway Features in Eukaryotes
| Organism | Primary Ubiquinone Form | Key Enzymes/Genes | Notable Pathway Feature |
| Saccharomyces cerevisiae | CoQ6 | COQ1-COQ9 | Homomeric polyprenyl diphosphate synthase (Coq1) |
| Schizosaccharomyces pombe | CoQ10 | dps1, dlp1, coq3-9 | Heteromeric polyprenyl diphosphate synthase (Dps1/Dlp1) tottori-u.ac.jp |
| Aspergillus flavus | CoQ10 | Not fully characterized | Accumulates 6-methoxy-2-decaprenyl-1,4-benzoquinone |
| Homo sapiens | CoQ10 | COQ2-COQ10B | Pathway deficiencies lead to mitochondrial disease |
| Plants | UQ-9, UQ-10 | Homologs of COQ genes | Benzoquinone ring precursor can derive from chorismate |
Evolution of Ubiquinone Biosynthesis Pathways Across Domains of Life
The ubiquinone biosynthesis pathway is ancient, having appeared in an ancestral proteobacterium over two billion years ago tottori-u.ac.jp. Its evolution across the domains of life is a story of both conservation and diversification. The core chemical logic—prenylation of an aromatic ring followed by a series of hydroxylation, methylation, and decarboxylation events—remains consistent. However, the specific enzymes catalyzing these steps, particularly the hydroxylations, have diversified significantly.
In Proteobacteria, the hydroxylation reactions are catalyzed by a family of FMOs. The combination of these hydroxylases varies, with some bacteria like E. coli using three highly specific enzymes (UbiF, UbiH, UbiI), while others like Neisseria meningitidis use a single, more versatile enzyme (UbiM) to perform all three hydroxylations nih.govtottori-u.ac.jp. This suggests a diversification process involving gene duplication, neofunctionalization (evolution of a new function), and subfunctionalization (partitioning of the original function).
The eukaryotic pathway, while mechanistically similar, employs a different set of enzymes for some key steps. For example, the C6-hydroxylation step is catalyzed by Coq7, an iron-dependent enzyme, which is evolutionarily unrelated to the bacterial FMOs like UbiF that perform a similar function nih.gov. The evolutionary history of the pathway appears to involve the vertical inheritance of a core set of enzymes from a proteobacterial ancestor, followed by parallel losses of certain enzymes (like Coq7 in some bacterial lineages) and horizontal gene transfer events (such as the transfer of the generalist UbiM enzyme) that have shaped the pathway in different organisms nih.gov. The assembly of the eukaryotic enzymes into a "CoQ-synthome" represents a higher level of organization not observed in prokaryotes, likely evolving to increase the efficiency of channeling hydrophobic intermediates within the mitochondrial membrane tandfonline.com.
Advanced Research Methodologies for Studying 2 Decaprenyl 6 Methoxy 1,4 Benzoquinone Metabolism
Metabolic Engineering and Genetic Manipulation Approaches
Metabolic engineering and genetic manipulation are powerful tools for dissecting the biosynthetic pathway of CoQ10 and for enhancing its production. These approaches involve the targeted modification of an organism's genetic material to alter its metabolic pathways.
The overexpression and deletion of genes encoding enzymes in the CoQ10 biosynthetic pathway are fundamental strategies for understanding their function. By observing the metabolic consequences of these genetic perturbations, researchers can infer the role of specific enzymes.
For instance, in the yeast Saccharomyces cerevisiae, deletion of any of the COQ genes (e.g., COQ3, COQ5, COQ6) leads to a deficiency in CoQ6 biosynthesis and an accumulation of early pathway intermediates. Conversely, overexpressing these genes can increase the flux through the pathway and lead to higher levels of CoQ6.
A key finding is that the overexpression of Coq8, a putative kinase, in certain coq null mutants of yeast can restore the steady-state levels of other Coq polypeptides and promote the synthesis of late-stage CoQ intermediates nih.govnih.gov. This suggests a regulatory role for Coq8 in the stability and function of the CoQ biosynthetic complex.
Table 1: Effects of Gene Overexpression and Deletion on Coenzyme Q Biosynthesis
| Organism | Gene Modification | Observed Effect | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Deletion of coq genes (coq3-9) | Depletion of numerous Coq proteins and accumulation of the precursor PPHB. | nih.gov |
| Saccharomyces cerevisiae | Overexpression of Coq8 in coq null mutants | Stabilization of Coq protein subcomplexes and accumulation of late-stage CoQ intermediates. | nih.gov |
| Escherichia coli | Overexpression of farnesyl diphosphate (B83284) synthase (ispA) | Controlled biosynthesis of CoQ10. | nih.gov |
Heterologous expression systems involve introducing genes from one organism into another to study their function or to produce a desired compound. This approach has been instrumental in elucidating the CoQ10 biosynthetic pathway and in developing microbial production platforms for CoQ10.
A notable example is the establishment of CoQ10 biosynthesis in the bacterium Corynebacterium glutamicum, which does not naturally produce ubiquinone. This was achieved by expressing a suite of genes from Escherichia coli (ubiA, ubiD, ubiG, ubiH, ubiE, ubiF, ubiB, ubiJ, ubiK) and the decaprenyl diphosphate synthase gene (ddsA) from Paracoccus denitrificans frontiersin.org. This work not only demonstrated the feasibility of transferring the entire CoQ10 pathway to a heterologous host but also provided a platform for further pathway optimization.
Similarly, the expression of a heterologous decaprenyl diphosphate synthase gene in E. coli, which normally produces CoQ8, can lead to the production of CoQ10 nih.gov. This highlights the modularity of the CoQ biosynthetic pathway and the potential for engineering organisms to produce different forms of Coenzyme Q.
Isotopic Labeling and Tracing Techniques for Pathway Intermediates
Isotopic labeling is a powerful technique for tracing the flow of atoms through metabolic pathways. By feeding cells with substrates enriched in stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these isotopes into downstream metabolites, including 2-decaprenyl-6-methoxy-1,4-benzoquinone and other CoQ10 intermediates.
Recent studies using stable isotopes have been crucial in identifying new metabolic pathways that produce 4-hydroxybenzoic acid (4HB), a key precursor for the benzoquinone ring of CoQ10. For example, stable isotope labeling has identified para-aminobenzoic acid as an alternative ring precursor for yeast CoQ biosynthesis nih.gov.
The general workflow for an isotopic labeling experiment involves:
Culturing cells in the presence of an isotopically labeled precursor.
Extracting metabolites at different time points.
Analyzing the isotopic enrichment of target metabolites using mass spectrometry or NMR.
This approach provides direct evidence for precursor-product relationships and can reveal previously unknown metabolic connections.
Proteomic and Metabolomic Approaches for Pathway Analysis (e.g., Untargeted Metabolomics)
Proteomic and metabolomic approaches provide a systems-level view of the cellular response to genetic or environmental perturbations. These "omics" technologies allow for the comprehensive analysis of proteins and metabolites, respectively, and can provide valuable insights into the regulation of CoQ10 biosynthesis.
Proteomics can be used to identify and quantify the proteins involved in the CoQ10 biosynthetic pathway. For example, studies in yeast have shown that the enzymes in the terminal phase of CoQ biosynthesis form a multi-protein complex known as the "CoQ-synthome" or "complex Q" nih.gov. Proteomic analysis of this complex can reveal its composition and how it changes under different conditions.
Metabolomics , particularly untargeted metabolomics, aims to measure all of the small molecules (metabolites) in a biological sample. This approach can be used to identify novel intermediates in the CoQ10 pathway and to assess the global metabolic impact of mutations in CoQ biosynthesis genes. For instance, an untargeted metabolomics study of a CoQ10-deficient cell line could reveal the accumulation of specific precursors and the depletion of downstream products, thereby pinpointing the defective enzymatic step.
Advanced Spectroscopic Techniques for Pathway Intermediate Tracking (e.g., NMR, Mass Spectrometry in a Metabolomics Context)
Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the identification and quantification of CoQ10 and its intermediates.
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for analyzing complex mixtures of metabolites. It has been widely used for the qualitative and quantitative analysis of CoQ10 and its derivatives creative-proteomics.com. Imaging mass spectrometry is an emerging technique that allows for the visualization of the spatial distribution of molecules in tissues, which can provide insights into the localization of CoQ10 biosynthesis and storage nih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for metabolomic analysis. While generally less sensitive than MS, NMR is highly quantitative and non-destructive, and it can provide detailed structural information about metabolites. ¹H NMR spectroscopy has been developed as a rapid method for the quantification of CoQ10 in various samples nih.govimrpress.com.
Table 2: Comparison of Advanced Spectroscopic Techniques for CoQ10 Intermediate Analysis
| Technique | Advantages | Disadvantages | Primary Application in CoQ10 Research |
|---|---|---|---|
| LC-MS | High sensitivity and specificity, suitable for complex mixtures. | Can require derivatization, ion suppression effects. | Quantification of CoQ10 and its intermediates in biological samples. |
| Imaging MS | Provides spatial distribution of molecules in tissues. | Lower spatial resolution compared to microscopy. | Visualizing the localization of CoQ10 in tissues. |
| NMR | Highly quantitative, non-destructive, provides structural information. | Lower sensitivity compared to MS. | Quantification of CoQ10 and structural elucidation of intermediates. |
Biotechnological Applications and Engineering of Coenzyme Q Production
Strategies for Enhanced Biosynthesis of Coenzyme Q through Pathway Manipulation
Metabolic engineering strategies have been pivotal in augmenting CoQ10 production by manipulating the intricate biosynthetic pathways in various microorganisms. d-nb.infonih.gov These strategies primarily focus on increasing the supply of the two main precursors: the aromatic head group, 4-hydroxybenzoic acid (4-HBA), and the decaprenyl diphosphate (B83284) (DPP) side chain. d-nb.infonih.gov
One key approach involves the overexpression of genes encoding rate-limiting enzymes in the precursor pathways. nih.gov For instance, in Escherichia coli, overexpressing dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) from the MEP pathway has been shown to improve the production of various isoprenoids. nih.gov Similarly, in Corynebacterium glutamicum, the overexpression of dxs and idi has been utilized for the production of other terpenes. nih.gov
Furthermore, fine-tuning the expression of the ubi genes, which are directly involved in the modification of the ubiquinone head group, has resulted in higher CoQ yields. d-nb.info In E. coli, the enzymes UbiD, UbiI, UbiG, UbiH, UbiE, and UbiF are known to catalyze the series of decarboxylation, hydroxylation, and methylation steps that convert the prenylated 4-HBA intermediate into CoQ8. frontiersin.orgnih.gov
Another critical strategy is the elimination of competing metabolic pathways to channel the metabolic flux towards CoQ10 synthesis. For example, in C. glutamicum, the deletion of the pobA gene, which encodes the 4-HBA hydroxylase, prevents the degradation of the 4-HBA precursor. frontiersin.orgnih.gov
Researchers have also focused on engineering cofactor availability. The biosynthesis of CoQ10 is dependent on cofactors such as NAD(P)H and ATP. nih.gov Strategies to increase the intracellular pool of NADPH, for instance by expressing an NADH kinase from Saccharomyces cerevisiae, have been shown to be effective. nih.gov
Table 1: Examples of Pathway Manipulation Strategies for Enhanced CoQ10 Biosynthesis
| Strategy | Target Gene(s)/Pathway(s) | Host Organism | Outcome |
| Precursor Supply Enhancement | Overexpression of dxs and idi | Escherichia coli, Corynebacterium glutamicum | Increased supply of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) for the decaprenyl tail. nih.gov |
| Precursor Supply Enhancement | Introduction of feedback-resistant ubiCL31A | Corynebacterium glutamicum | Increased production of 4-hydroxybenzoic acid (4-HBA). nih.gov |
| Pathway Optimization | Fine-tuning expression of ubi genes | Various microorganisms | Improved efficiency of the ubiquinone modification pathway. d-nb.info |
| Elimination of Competing Pathways | Deletion of pobA | Corynebacterium glutamicum | Prevention of 4-HBA degradation. frontiersin.orgnih.gov |
| Cofactor Engineering | Expression of NADH kinase | Escherichia coli | Increased intracellular NADPH pool. nih.gov |
Development of Microbial Cell Factories for Industrial Coenzyme Q Production
The development of robust microbial cell factories is central to the industrial production of CoQ10. nih.gov Historically, native CoQ10 producers like Agrobacterium tumefaciens and Rhodobacter sphaeroides were the primary organisms used, often improved through classical mutagenesis and screening. frontiersin.orgnih.gov These efforts led to significant increases in CoQ10 titers. d-nb.info For instance, mutants of A. tumefaciens have achieved titers up to 350 mg/L in fed-batch fermentations. d-nb.info
More recently, metabolic engineering has enabled the rational design of high-producing strains. nih.gov Both native producers and well-characterized model organisms like E. coli and Saccharomyces cerevisiae have been engineered for enhanced CoQ10 production. nih.gov Engineered strains of A. tumefaciens and R. sphaeroides have generally outperformed engineered E. coli in terms of CoQ10 production. nih.gov A notable achievement with R. sphaeroides in a 100 L fermentation under phosphate limitation reached a titer of 1.95 g/L, the highest reported in the literature. d-nb.info
The choice of microbial host is a critical factor. sciencedaily.com While E. coli and S. cerevisiae are widely used due to their well-understood genetics and metabolism, other organisms offer specific advantages. acs.orgnih.gov For example, the oleaginous yeast Yarrowia lipolytica has been engineered to co-produce CoQ10 along with other valuable compounds like polyunsaturated fatty acids. google.com
A groundbreaking development has been the establishment of CoQ10 biosynthesis in a non-ubiquinone-containing bacterium, Corynebacterium glutamicum. frontiersin.orgnih.gov This was achieved by introducing the necessary ubi genes from E. coli and engineering the precursor supply pathways. frontiersin.orgnih.gov This success opens up the possibility of using a wider range of industrial microorganisms as platforms for CoQ10 production.
Table 2: CoQ10 Production in Various Microbial Cell Factories
| Microbial Host | Engineering Strategy | Fermentation Scale | CoQ10 Titer | Cellular Content | Reference |
| Agrobacterium tumefaciens | Classical Mutagenesis | Fed-batch | 350 mg/L | - | d-nb.info |
| Agrobacterium tumefaciens | Process Optimization | 5000 L | 458 mg/L | 8.54 mg/g DCW | d-nb.info |
| Rhodobacter sphaeroides | Process Optimization | 100 L | 1.95 g/L | - | d-nb.info |
| Escherichia coli | Genetic Engineering | - | 22.5 mg/L | 0.29 mg/g DCW | tandfonline.com |
| Agrobacterium tumefaciens | Genetic Engineering | - | 548.2 mg/L | 6.92 mg/g DCW | tandfonline.com |
| Rhodobacter sphaeroides | Genetic Engineering | - | 93.3 mg/L | 7.16 mg/g DCW | tandfonline.com |
Rational Design and Optimization of Biosynthetic Routes
The rational design of biosynthetic routes for CoQ10 production leverages a deep understanding of the underlying metabolic pathways and the application of synthetic biology tools. nih.govresearchgate.net This approach involves the systematic identification of metabolic bottlenecks and the implementation of targeted genetic modifications to overcome them.
A key aspect of rational design is the balancing of metabolic fluxes to ensure the optimal supply of precursors and cofactors without accumulating toxic intermediates. nih.gov For example, while overexpressing certain genes can increase product yield, it can also lead to metabolic imbalances that compromise cell growth. nih.gov Therefore, strategies like promoter engineering and the use of dynamic regulatory circuits are being explored to fine-tune gene expression.
Computational tools and genome-scale metabolic models (GEMs) are increasingly being used to guide the rational design of microbial cell factories. sciencedaily.com These models allow for the in silico simulation of metabolic fluxes and the identification of optimal genetic intervention strategies to maximize the production of the target chemical. sciencedaily.com
Furthermore, the concept of "pathway modularization" is being applied, where different parts of the biosynthetic pathway are optimized independently and then assembled in the host organism. This can involve the heterologous expression of enzymes from different organisms to create novel and more efficient pathways. For instance, expressing a feedback-resistant chorismate-pyruvate lyase (ubiC) from E. coli in C. glutamicum was crucial for increasing the 4-HBA supply. nih.gov
The assembly of CoQ biosynthetic enzymes into a multi-protein complex, known as the "CoQ synthome" in yeast, suggests that spatial organization is important for efficient biosynthesis. nih.govmdpi.comnih.gov Future rational design strategies may involve protein engineering to enhance the interactions between these enzymes and improve substrate channeling.
Theoretical and Computational Research in Prenylquinone Biochemistry
In Silico Modeling of Biosynthetic Pathways and Enzyme Kinetics
The biosynthesis of Coenzyme Q10 is a complex, multi-step process involving a series of enzymes that form a dynamic complex known as the "CoQ synthome". dntb.gov.ua Computational modeling has become an invaluable tool for understanding the structure, function, and interactions within this complex. While specific kinetic models for the enzymes processing 2-decaprenyl-6-methoxy-1,4-benzoquinone are not extensively detailed in publicly available literature, general approaches to modeling enzyme kinetics and pathways are well-established and can be applied to this system.
Molecular dynamics (MD) simulations offer a more detailed view, providing insights into the physical movements and interactions of the enzymes and substrates within the mitochondrial inner membrane. biorxiv.org For example, MD simulations have been used to investigate how the COQ7 and COQ9 proteins, key players in the latter stages of the pathway, might deform the membrane to facilitate the extraction and presentation of lipid intermediates for subsequent enzymatic modification. biorxiv.org These simulations can reveal the formation of substrate channels, which guide the highly hydrophobic intermediates between the active sites of the enzymes within the CoQ synthome.
| Computational Technique | Application in Prenylquinone Biosynthesis | Insights Gained |
| Kinetic Modeling (e.g., ODEs) | Simulating the flux of metabolites through the Coenzyme Q10 pathway. | Understanding of pathway dynamics and prediction of bottlenecks. |
| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of the CoQ synthome and its interaction with the mitochondrial membrane. | Elucidation of substrate channeling and the role of protein-lipid interactions. |
| Homology Modeling | Predicting the three-dimensional structure of CoQ biosynthesis enzymes. | Providing structural frameworks for further computational analysis. nih.gov |
Computational Approaches for Enzyme Active Site Prediction and Ligand Interactions
Understanding the precise interactions between the enzymes of the CoQ10 pathway and their substrates, including this compound, is crucial for elucidating the catalytic mechanisms. Computational methods are instrumental in predicting the location of enzyme active sites and characterizing the nature of ligand binding.
Homology modeling is a primary step in this process, especially when experimentally determined crystal structures are unavailable. wikipedia.org This technique involves building a three-dimensional model of a target protein based on the known structure of a homologous protein. For instance, homology models have been constructed for Coq6, a FAD-dependent monooxygenase involved in the hydroxylation of a benzoquinone precursor. nih.gov These models serve as the foundation for more advanced computational studies.
Once a structural model of an enzyme is obtained, computational tools can be used to identify potential active sites. This can involve searching for conserved residues known to be important for catalysis in similar enzymes or identifying cavities and pockets on the protein surface that are suitable for substrate binding. For example, analysis of the COQ7 structure has revealed a hydrophobic access channel leading to its active site. biorxiv.org
Docking simulations are then employed to predict the binding pose of a ligand, such as a precursor to this compound, within the predicted active site. These simulations calculate the binding affinity and identify the key amino acid residues involved in the interaction. For the enzyme Coq6, docking calculations with a model substrate have helped to identify a putative access channel and key residues at its entrance that are critical for substrate binding. nih.gov
For a more detailed understanding of the catalytic mechanism, quantum mechanics/molecular mechanics (QM/MM) methods can be utilized. wordpress.comosti.gov These hybrid methods treat the chemically reactive part of the system (the substrate and the immediate active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This approach allows for the simulation of chemical reactions, such as the hydroxylation and methylation steps in the CoQ10 biosynthesis pathway, providing insights into the transition states and reaction energetics.
| Computational Method | Purpose | Example Application in CoQ Biosynthesis |
| Homology Modeling | To predict the 3D structure of an enzyme. | Generation of structural models for enzymes like Coq6. nih.gov |
| Active Site Prediction | To identify the region of the enzyme where catalysis occurs. | Identification of a hydrophobic channel in COQ7. biorxiv.org |
| Molecular Docking | To predict the binding mode and affinity of a ligand to an enzyme. | In silico mutations in the Coq6 model to block substrate access. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | To model the chemical reaction mechanism at the atomic level. | To study the energetics of enzymatic reactions in the CoQ pathway. |
| Molecular Dynamics (MD) Simulations | To study the dynamics of ligand binding and conformational changes in the enzyme. | Simulating the interaction of COQ9 with lipids. nih.gov |
Future Directions and Unresolved Questions in 2 Decaprenyl 6 Methoxy 1,4 Benzoquinone Research
Identification of Novel Enzymes or Regulatory Elements in Biosynthesis
The biosynthetic pathway that modifies 2-decaprenyl-6-methoxy-1,4-benzoquinone is a critical area of ongoing investigation. While the core enzymes involved in the later steps of CoQ10 synthesis have been identified, there are still gaps in our understanding of the complete enzymatic and regulatory landscape.
One of the primary unresolved questions is the potential existence of yet-to-be-discovered enzymes or accessory proteins that fine-tune the biosynthesis process. The conversion of this compound to the final product, CoQ10, involves a series of modifications to its benzoquinone ring. It is plausible that additional, uncharacterized enzymes play roles in stabilizing intermediates, enhancing catalytic efficiency, or channeling substrates.
Furthermore, the regulatory elements governing the expression and activity of the enzymes that process this compound are not fully elucidated. Future research will likely focus on identifying specific transcription factors, microRNAs, and post-translational modifications that respond to cellular energy status, oxidative stress, and metabolic cues to modulate the flow of intermediates through the CoQ10 pathway. A deeper understanding of these regulatory networks could reveal novel targets for influencing CoQ10 levels.
Table 1: Key Research Questions Regarding the Biosynthesis of this compound
| Research Question | Potential Area of Investigation | Significance |
|---|---|---|
| Are there unidentified enzymes involved in the modification of this compound? | Proteomic analysis of the CoQ synthome; genetic screening for novel COQ genes. | A more complete understanding of the biosynthetic pathway. |
| What are the specific regulatory elements controlling the expression of genes involved in processing this intermediate? | Transcriptomic analysis under varying metabolic conditions; identification of promoter and enhancer regions. | Insights into the cellular regulation of CoQ10 biosynthesis. |
Elucidation of Enzyme Complex Assembly and Dynamics within the Coenzyme Q Synthome
The enzymes responsible for the terminal steps of CoQ10 biosynthesis, which process intermediates like this compound, are thought to assemble into a large, multi-protein complex known as the Coenzyme Q (CoQ) synthome or complex Q. nih.govnih.gov This complex is believed to enhance catalytic efficiency by channeling substrates between active sites. nih.gov However, the precise stoichiometry, three-dimensional structure, and dynamic nature of the CoQ synthome remain largely undefined.
A significant challenge for future research is to delineate the specific protein-protein and protein-lipid interactions that govern the assembly and stability of this complex. nih.gov It is not yet clear whether the CoQ synthome is a static entity or if its composition and conformation change in response to different cellular conditions. For instance, the availability of this compound and other precursors might influence the recruitment of specific enzymes to the complex.
Table 2: Unresolved Aspects of the Coenzyme Q Synthome
| Aspect | Key Unanswered Questions | Potential Research Approaches |
|---|---|---|
| Composition and Stoichiometry | What is the complete set of proteins in the synthome and their relative abundance? | High-resolution mass spectrometry; quantitative proteomics. |
| Assembly and Dynamics | How do the individual enzymes assemble into the complex? Is the assembly regulated? | In vitro reconstitution of the synthome; live-cell imaging of fluorescently tagged CoQ proteins. |
| Structure | What is the three-dimensional arrangement of the enzymes within the synthome? | Cryo-electron microscopy; X-ray crystallography of sub-complexes. |
| Substrate Channeling | How is this compound transferred between active sites? | Isotope tracing studies; computational modeling of substrate diffusion. |
Interplay with Other Cellular Metabolic Networks and Signaling Pathways
The biosynthesis of CoQ10, and therefore the metabolism of this compound, is intricately connected to other fundamental cellular pathways. CoQ10 itself is a critical component of the mitochondrial electron transport chain and also functions as a cofactor for enzymes involved in pyrimidine (B1678525) biosynthesis, fatty acid β-oxidation, and amino acid catabolism. nih.govmdpi.com This places this compound at a metabolic crossroads.
A key area for future exploration is the detailed characterization of the crosstalk between the CoQ10 biosynthetic pathway and these other metabolic networks. For example, how does the cellular demand for pyrimidines or the rate of fatty acid oxidation influence the flux of intermediates like this compound? Understanding these connections could reveal how cells coordinate energy production with the synthesis of essential biomolecules.
Table 3: Known and Potential Interactions of the CoQ10 Biosynthetic Pathway
| Interacting Pathway | Nature of Interaction | Unresolved Questions |
|---|---|---|
| Mitochondrial Respiration | CoQ10 is an essential electron carrier. | How is the synthesis of this compound and subsequent intermediates coupled to the assembly of respiratory supercomplexes? |
| Pyrimidine Biosynthesis | Dihydroorotate dehydrogenase requires CoQ as an electron acceptor. nih.gov | Does the demand for pyrimidines directly regulate the activity of the CoQ synthome? |
| Fatty Acid β-oxidation | Electron-transferring-flavoprotein dehydrogenase transfers electrons to CoQ. mdpi.com | Is there a feedback mechanism that coordinates the rate of fatty acid breakdown with the synthesis of CoQ precursors? |
| Cellular Signaling | The redox state of CoQ can modulate ROS production. frontiersin.org | Does this compound or other intermediates have direct signaling roles? |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
